3-(4-Tert-butyl-phenyl)-5-chloromethyl-isoxazole
CAS No.:
Cat. No.: VC18568031
Molecular Formula: C14H16ClNO
Molecular Weight: 249.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H16ClNO |
---|---|
Molecular Weight | 249.73 g/mol |
IUPAC Name | 3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2-oxazole |
Standard InChI | InChI=1S/C14H16ClNO/c1-14(2,3)11-6-4-10(5-7-11)13-8-12(9-15)17-16-13/h4-8H,9H2,1-3H3 |
Standard InChI Key | WKWMGCHSUBFEII-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2)CCl |
Introduction
Chemical Structure and Molecular Properties
Structural Configuration
The isoxazole core in 3-tert-butyl-5-(chloromethyl)isoxazole consists of three carbon atoms, one oxygen atom, and one nitrogen atom arranged in an aromatic heterocyclic ring. The tert-butyl group (–C(CH₃)₃) at position 3 introduces significant steric bulk, while the chloromethyl group (–CH₂Cl) at position 5 enhances electrophilic reactivity. This configuration is validated by its SMILES notation (CC(C)(C)C1=NOC(=C1)CCl
) and InChIKey (LINYIIJIYSUIET-UHFFFAOYSA-N
), which confirm the substitution pattern.
Physicochemical Characteristics
The compound has a molecular formula of C₈H₁₂ClNO and a molecular weight of 173.64 g/mol. Key properties include:
Property | Value |
---|---|
IUPAC Name | 3-tert-butyl-5-(chloromethyl)-1,2-oxazole |
Solubility | Not publicly available |
Melting/Boiling Points | Undocumented in literature |
Stability | Likely stable under inert conditions |
The lack of solubility data suggests further experimental characterization is needed.
Synthesis and Regioselective Modification
Cycloaddition Strategies
Isoxazole derivatives are commonly synthesized via 1,3-dipolar cycloaddition reactions. For 5-trifluoromethylisoxazoles, a metal-free [3+2] cycloaddition between CF₃-substituted alkenes and halogenoximes has been reported, yielding regioselective products on scales exceeding 100 g . While this method targets trifluoromethyl groups, analogous approaches using chloromethyl alkenes could be adapted for 3-tert-butyl-5-(chloromethyl)isoxazole.
Regioselectivity Considerations
Quantum mechanical calculations (RI-BP86) indicate that steric repulsion between substituents governs regioselectivity during cycloaddition . For 3-tert-butyl-5-(chloromethyl)isoxazole, the tert-butyl group likely directs substituents to the 5-position, minimizing steric clashes.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s scaffold serves as a building block for kinase inhibitors and anti-inflammatory agents. Its chloromethyl group allows for nucleophilic substitution reactions, enabling linkage to pharmacophores.
Material Science
Sterically hindered isoxazoles improve the thermal stability of polymers. Incorporating 3-tert-butyl-5-(chloromethyl)isoxazole into epoxy resins could enhance crosslinking density and mechanical properties.
Analytical Challenges
Current gaps in solubility and stability data limit industrial adoption. Advanced chromatographic techniques (e.g., HPLC-MS) are recommended for purity assessment and degradation studies.
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